Product packaging for Anthracene, 9-chloro-10-chloromethyl-(Cat. No.:CAS No. 19996-03-3)

Anthracene, 9-chloro-10-chloromethyl-

Cat. No.: B025488
CAS No.: 19996-03-3
M. Wt: 261.1 g/mol
InChI Key: XPUGCURTNYKMLB-UHFFFAOYSA-N
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Description

Significance of Halogenated Anthracene (B1667546) Derivatives in Chemical Research

The introduction of halogen atoms onto an anthracene framework, a process known as halogenation, is a powerful strategy for modifying the parent molecule's fundamental properties. scispace.comresearchgate.net This derivatization is significant in chemical research for several reasons. The entwining of halogens like chlorine, bromine, and fluorine with the aromatic rings leads to a symphony of changes in electronic structures, reactivity, and optical behaviors. scispace.comresearchgate.netvsu.ru

Recent theoretical studies using Density Functional Theory (DFT) have shown that halogenation profoundly impacts the electronic properties of anthracene. scispace.comresearchgate.net The attachment of halogens alters the distribution of electron density within the molecule, modifying the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This, in turn, influences the compound's reactivity and its photophysical characteristics, such as its absorption and emission of light. scispace.comresearchgate.net The specific type of halogen and its position on the anthracene core allow for the fine-tuning of these properties, making halogenated anthracenes intriguing candidates for development in materials science, particularly for organic electronics like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov Furthermore, halogenated anthracenes serve as versatile synthetic intermediates themselves, where the halogen atom can be replaced by other functional groups through various cross-coupling reactions, opening pathways to complex and difficult-to-obtain anthracene derivatives. nih.gov

Overview of Dihalo- and Chloromethyl-Substituted Anthracenes as Synthetic Intermediates

Dihalo- and chloromethyl-substituted anthracenes are recognized as highly valuable precursors in chemical synthesis. epo.org Compounds such as 9,10-bis(chloromethyl)anthracene (B83949) and 9-(chloromethyl)anthracene (B151802) are particularly noteworthy for their utility as building blocks. epo.orgchemicalbook.comgoogle.com

9-(Chloromethyl)anthracene is widely employed as a protecting or derivatizing agent. chemicalbook.comalfa-chemical.com It reacts with functional groups like carboxylic acids, phenols, and thiols to form 9-anthrylmethyl derivatives. chemicalbook.com These derivatives are stable under mild acidic or basic conditions but can be specifically cleaved when needed. chemicalbook.com A key application is in high-performance liquid chromatography (HPLC), where its attachment to carboxylic acids yields esters with enhanced ultraviolet (UV) and fluorescence detection capabilities. chemicalbook.comalfa-chemical.com

9,10-Bis(chloromethyl)anthracene is a bifunctional reagent of high interest as an intermediate for syntheses that require a doubly substituted anthracene skeleton. epo.org Its two reactive chloromethyl groups allow it to act as a cross-linking agent in polymer chemistry or as a precursor for creating larger, rigid molecular structures like photoactive cyclophanes. epo.orgmoneidechem.com It is a valuable starting material for preparing a variety of meso-substituted anthracene derivatives, including amines, amides, alcohols, ethers, and nitriles. epo.org The versatility of these chloromethylated anthracenes makes them foundational components in the synthesis of materials for specific recognition, molecular machines, and optical data storage. epo.orggoogle.com

Structural Features and Chemical Reactivity Implications of Anthracene, 9-chloro-10-chloromethyl-

The structure of Anthracene, 9-chloro-10-chloromethyl- is defined by the anthracene core with a chlorine atom directly attached to the C9 position and a chloromethyl group (-CH₂Cl) at the C10 position. This specific arrangement has significant implications for its chemical reactivity. The electron density mapping of anthracene shows the highest electron density occurs at the 9 and 10 positions, making them the most susceptible to substitution. nih.gov

The two substituents on Anthracene, 9-chloro-10-chloromethyl- possess different types of reactivity. The chloro group at C9 is a halogen atom directly bonded to the aromatic system. It can potentially participate in nucleophilic aromatic substitution reactions or, more commonly, in transition-metal-catalyzed cross-coupling reactions. The chloromethyl group at C10, however, features a chlorine atom on a benzylic carbon. This chlorine is significantly more reactive towards nucleophilic substitution (an Sₙ2-type reaction) than the chloro group directly attached to the aromatic ring.

This difference in reactivity is a key feature of the molecule. It allows for selective, stepwise functionalization. A nucleophile would preferentially displace the chlorine from the chloromethyl group, leaving the C9-chloro substituent intact for a subsequent, different chemical transformation. This makes Anthracene, 9-chloro-10-chloromethyl- a useful intermediate for the synthesis of asymmetrically 9,10-disubstituted anthracenes, which are otherwise challenging to prepare.

PropertyValueSource
IUPAC Name 9-chloro-10-(chloromethyl)anthracene nih.gov
Molecular Formula C₁₅H₁₀Cl₂ nih.gov
Molecular Weight 261.1 g/mol nih.gov
CAS Number 19996-03-3 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10Cl2 B025488 Anthracene, 9-chloro-10-chloromethyl- CAS No. 19996-03-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19996-03-3

Molecular Formula

C15H10Cl2

Molecular Weight

261.1 g/mol

IUPAC Name

9-chloro-10-(chloromethyl)anthracene

InChI

InChI=1S/C15H10Cl2/c16-9-14-10-5-1-3-7-12(10)15(17)13-8-4-2-6-11(13)14/h1-8H,9H2

InChI Key

XPUGCURTNYKMLB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CCl

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CCl

Other CAS No.

19996-03-3

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Anthracene, 9 Chloro 10 Chloromethyl

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group (-CH2Cl) at the 10-position of the anthracene (B1667546) ring is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups, leading to the synthesis of diverse nitrogen- and sulfur-containing derivatives, as well as other compounds.

Reactivity with Amines for Nitrogen-Containing Derivatives

The chlorine atom of the chloromethyl group can be displaced by amines to form new carbon-nitrogen bonds. This reaction is a common strategy for synthesizing nitrogen-containing anthracene derivatives. dnu.dp.ua These derivatives are of interest for their potential applications in materials science and medicinal chemistry. The general reaction involves the nucleophilic attack of the amine on the benzylic carbon of the chloromethyl group, leading to the formation of an aminomethyl-anthracene derivative and a chloride ion.

The reaction conditions for these substitutions typically involve the use of a suitable solvent and may be influenced by the nature of the amine and the presence of a base to neutralize the hydrogen chloride formed during the reaction. The resulting amino-substituted anthracenes can be further modified to create a wide range of compounds with specific properties. dnu.dp.ua

Reactivity with Thiols for Sulfur-Containing Derivatives

Similar to the reaction with amines, the chloromethyl group readily reacts with thiols (R-SH) or thiolates (R-S-) to yield sulfur-containing anthracene derivatives. google.com This nucleophilic substitution reaction results in the formation of a thioether linkage. These sulfur-containing compounds are investigated for their unique electronic and photophysical properties.

The reaction typically proceeds under basic conditions to deprotonate the thiol, forming the more nucleophilic thiolate anion. The thiolate then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. The choice of solvent and reaction temperature can be optimized to achieve high yields of the desired thioether product.

Reactivity with Other Nucleophiles (e.g., Acetate)

Beyond amines and thiols, the chloromethyl group can react with a range of other nucleophiles. For instance, reaction with acetate (B1210297) ions (CH3COO-) can be used to introduce an acetoxymethyl group onto the anthracene core. This reaction is a typical example of a nucleophilic substitution where the chloride is replaced by an oxygen-containing nucleophile. The resulting ester can be subsequently hydrolyzed to yield the corresponding hydroxymethyl derivative. This two-step process provides a route to 9-chloro-10-hydroxymethylanthracene, a valuable precursor for other functionalized anthracenes.

Reactions Involving the Chloro Substituent

The chloro group attached directly to the anthracene ring at the 9-position exhibits different reactivity compared to the chloromethyl group. This chlorine atom is less reactive towards traditional nucleophilic substitution but can participate in metal-catalyzed cross-coupling reactions.

Potential for Cross-Coupling Reactions (e.g., Suzuki-Miyaura Analogy)

The chloro substituent at the 9-position opens up the possibility for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net In a typical Suzuki-Miyaura coupling, an organoboron compound reacts with a halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

By analogy, 9-chloro-10-chloromethylanthracene could potentially react with an aryl or vinyl boronic acid at the 9-position. This would allow for the introduction of a wide range of substituents at this position, further diversifying the range of accessible anthracene derivatives. The success of such a reaction would depend on the specific catalyst system and reaction conditions chosen to favor the coupling at the aryl-chloride bond over potential side reactions involving the chloromethyl group.

Oxidation and Reduction Pathways

The anthracene core of 9-chloro-10-chloromethylanthracene can undergo both oxidation and reduction reactions, leading to different classes of compounds.

Oxidation of the anthracene moiety typically results in the formation of an anthraquinone (B42736) derivative. nih.gov Common oxidizing agents can be employed to carry out this transformation. The reaction involves the conversion of the central aromatic ring into a quinone structure.

Conversely, reduction of the anthracene system can also occur. Depending on the reducing agent and reaction conditions, the aromatic system can be partially or fully hydrogenated. More commonly, the chloromethyl group can be reduced to a methyl group. For example, reduction with a suitable hydride source could potentially yield 9-chloro-10-methylanthracene.

Conversion of Chloromethyl Group to Aldehyde or Carboxylic Acid

The chloromethyl group at the 10-position is susceptible to oxidation to form an aldehyde or a carboxylic acid. While direct experimental data for the oxidation of Anthracene, 9-chloro-10-chloromethyl- is not extensively documented in readily available literature, analogous transformations of similar anthracene derivatives provide strong evidence for this reactivity.

For instance, a well-established method for the oxidation of the closely related 9,10-bis(chloromethyl)anthracene (B83949) to 9,10-anthracenedicarboxaldehyde involves the use of 2-nitropropane (B154153) in a binary solvent system of dimethylsulfoxide (DMSO) and an alkanol, in the presence of an alkali metal hydroxide. dntb.gov.uagoogle.com This reaction proceeds under an inert atmosphere at temperatures ranging from 15°C to 85°C. dntb.gov.uagoogle.com It is highly probable that a similar methodology could be applied to selectively oxidize the chloromethyl group of 9-chloro-10-chloromethylanthracene to the corresponding 10-formyl derivative, 10-chloroanthracene-9-carbaldehyde. nih.govsigmaaldrich.com

Further oxidation of the resulting aldehyde to a carboxylic acid, specifically 10-chloroanthracene-9-carboxylic acid, can be achieved using various oxidizing agents. A common method for converting aryl aldehydes to carboxylic acids is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO2) buffered with a weak acid. google.compatsnap.com Another approach involves the photocatalytic oxidation of aldehydes to carboxylic acids using a water-soluble photosensitizer under visible light irradiation in a mixed solvent system like acetonitrile (B52724) and water. chemicalbook.com

Table 1: Analogous Oxidation Reactions for Anthracene Derivatives

Starting Material Reagents and Conditions Product Reference(s)
9,10-Bis(chloromethyl)anthracene 2-Nitropropane, KOH, DMSO/Methanol (B129727), 15-85°C 9,10-Anthracenedicarboxaldehyde dntb.gov.uagoogle.com
9-Anthraldehyde Sodium chlorite, sodium dihydrogen phosphate, 2-methyl-2-butene, isopropanol/water, 20-30°C 9-Anthracenecarboxylic acid google.compatsnap.com

Reduction to Methyl or Dihydroanthracene Derivatives

The reduction of Anthracene, 9-chloro-10-chloromethyl- can proceed via two main pathways: reduction of the chloromethyl group to a methyl group, or reduction of the anthracene core to a dihydroanthracene derivative.

Reduction of the chloromethyl group to a methyl group, yielding 9-chloro-10-methylanthracene, can likely be achieved using reducing agents known to convert benzylic halides to the corresponding methyl groups. prepchem.comguidechem.com While specific conditions for the target molecule are not detailed, lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing alkyl halides to alkanes. beilstein-journals.orgbeilstein-journals.org However, care must be taken as LiAlH4 can also reduce the aromatic system under certain conditions.

Catalytic hydrogenation represents a common method for the reduction of the anthracene nucleus. mdpi.commdpi.comumich.eduresearchgate.net Using catalysts such as Ni, Pt, or Fe-Co systems under hydrogen pressure, anthracene can be converted to 9,10-dihydroanthracene (B76342) and further to tetrahydro- and octahydroanthracene derivatives. mdpi.commdpi.com It is expected that under similar conditions, Anthracene, 9-chloro-10-chloromethyl- would undergo reduction of the aromatic system. The selectivity of the reduction would depend on the catalyst, solvent, temperature, and pressure. For example, photocatalytic methods using visible light and a catalyst like peri-xanthenoxanthene have been shown to reduce anthracene derivatives to their dihydro forms. umich.edu

Radical Reactions and Mechanistic Pathways

Formation and Reactivity of Anthracenylmethyl Radical Intermediates

The C-Cl bond in the chloromethyl group of Anthracene, 9-chloro-10-chloromethyl- is susceptible to homolytic cleavage upon photochemical or thermal induction, leading to the formation of a 9-chloro-10-anthracenylmethyl radical. The photochemistry of the parent 9-anthracenylmethyl radical has been studied extensively. dntb.gov.uaacs.orgacs.org This radical can be generated via photolysis of 9-(halomethyl)anthracene derivatives. acs.org

Once formed, the anthracenylmethyl radical is a key intermediate that can undergo several reactions. In the absence of other reactive species, it can dimerize. acs.org The reactivity is highly dependent on the solvent. For example, in methylene (B1212753) chloride, the excited state of the 9-anthracenylmethyl radical has been shown to engage in photoinduced electron transfer. acs.org The presence of the chloro substituent at the 9-position would influence the stability and subsequent reactivity of the radical intermediate. The di(9-anthryl)methyl radical has also been synthesized and studied, showing that it can undergo dimerization and reacts with oxygen. beilstein-journals.org

Electron Transfer Processes in Photochemical Reactions

Anthracene and its derivatives are well-known to participate in photoinduced electron transfer (PET) reactions. mdpi.comresearchgate.netias.ac.in Upon excitation with light, the anthracene moiety can act as either an electron donor or an electron acceptor, depending on the other reactants present. mdpi.com

In the context of Anthracene, 9-chloro-10-chloromethyl-, the excited state can initiate electron transfer. The chlorine atom and the chloromethyl group are electron-withdrawing, which can influence the electron transfer properties of the anthracene core. rsc.org In a photochemical reaction, the excited state of the molecule could transfer an electron to an acceptor, forming a radical cation, or accept an electron from a donor, forming a radical anion. These radical ions are highly reactive intermediates that can lead to a variety of products. For instance, in the photolysis of 9-(phenoxymethyl)anthracene, an excited arylmethyl radical can engage in electron transfer with methylene chloride. acs.org It is plausible that the excited 9-chloro-10-anthracenylmethyl radical could follow a similar pathway.

Friedel-Crafts Alkylation Capabilities with Aromatic Systems

The chloromethyl group of Anthracene, 9-chloro-10-chloromethyl- makes it a potential alkylating agent in Friedel-Crafts reactions with aromatic systems. beilstein-journals.orgbeilstein-journals.orgnih.govrsc.orgyoutube.com In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), the C-Cl bond of the chloromethyl group can be activated to form a benzylic carbocation. This electrophilic intermediate can then attack an electron-rich aromatic ring, such as benzene (B151609) or toluene (B28343), to form a new C-C bond, resulting in the corresponding 10-(arylmethyl)-9-chloroanthracene derivative.

While specific examples utilizing Anthracene, 9-chloro-10-chloromethyl- as the electrophile in Friedel-Crafts reactions are not prominent in the literature, the reactivity of analogous benzylic halides is well-established. For example, 9-(chloromethyl)anthracene (B151802) is known to undergo reactions typical of an active benzyl (B1604629) halide. chemicalbook.comchemchart.com The reaction would likely proceed via a standard electrophilic aromatic substitution mechanism. The efficiency of the reaction would depend on the nature of the aromatic substrate and the reaction conditions.

Table 2: Expected Friedel-Crafts Alkylation Reaction

Aromatic Substrate Expected Product
Benzene 9-Chloro-10-(phenylmethyl)anthracene
Toluene Mixture of 9-Chloro-10-(2-methylphenyl)methyl-, 9-Chloro-10-(3-methylphenyl)methyl-, and 9-Chloro-10-(4-methylphenyl)methyl-anthracene

Comparison of Reactivity with 9,10-Bis(chloromethyl)anthracene and 9-Chloromethylanthracene Analogues

The reactivity of Anthracene, 9-chloro-10-chloromethyl- can be understood by comparing it with its close analogues: 9,10-bis(chloromethyl)anthracene google.comsigmaaldrich.comchemicalbook.com and 9-chloromethylanthracene. prepchem.comchemicalbook.comchemchart.comnih.govnih.gov

The key differences arise from the electronic effects of the substituents at the 9- and 10-positions. In 9-chloromethylanthracene, the single chloromethyl group is the primary site of reactivity for nucleophilic substitution and Friedel-Crafts reactions.

In 9,10-bis(chloromethyl)anthracene, both chloromethyl groups are reactive, making it a useful precursor for the synthesis of various disubstituted anthracene derivatives. researchgate.net The presence of two reactive sites allows for the formation of polymers or macrocycles.

In Anthracene, 9-chloro-10-chloromethyl-, the presence of a chloro group at the 9-position, in addition to the chloromethyl group at the 10-position, influences the electronic properties of the anthracene ring. The chloro group is electron-withdrawing via induction but can be a weak pi-donor through resonance. This will affect the reactivity of the chloromethyl group and the aromatic ring itself. For instance, the electrophilicity of the benzylic carbon in the chloromethyl group might be slightly altered compared to 9-chloromethylanthracene. Furthermore, the reactivity of the anthracene core towards electrophilic attack or cycloaddition reactions would be different from that of the other two analogues. nih.gov

Table 3: Comparison of Properties and Reactivity of Anthracene Analogues

Compound Key Functional Groups Expected Reactivity Highlights
9-Chloromethylanthracene One chloromethyl group Monofunctional alkylating agent; precursor to monosubstituted derivatives.
9,10-Bis(chloromethyl)anthracene Two chloromethyl groups Bifunctional alkylating agent; precursor to disubstituted derivatives, polymers, and macrocycles.

Derivatization and Functionalization Strategies Employing Anthracene, 9 Chloro 10 Chloromethyl

Synthesis of Variously Substituted Anthracene (B1667546) Derivatives

The presence of two distinct chlorine atoms in Anthracene, 9-chloro-10-chloromethyl- allows for selective and sequential reactions to introduce a wide array of functional groups onto the anthracene scaffold. The chlorine atom attached directly to the aromatic ring at position 9 exhibits typical reactivity for an aryl halide, while the chloromethyl group at position 10 behaves as a reactive benzylic halide.

Introduction of Electron-Withdrawing and Electron-Donating Groups

The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can be achieved through nucleophilic substitution reactions, primarily targeting the more labile chloromethyl group. The C-Cl bond in the -CH₂Cl moiety is significantly more susceptible to nucleophilic attack than the Ar-Cl bond.

Electron-Donating Groups: Nucleophiles such as alkoxides (RO⁻), phenoxides (ArO⁻), and amines (R₂NH) can readily displace the chloride from the chloromethyl group to form ethers and amines, respectively. These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base to neutralize the HCl generated. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 9-chloro-10-methoxymethylanthracene.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups can be accomplished using nucleophiles like cyanide (CN⁻) or by converting the chloromethyl group into other functional groups. For example, reaction with sodium cyanide in a polar aprotic solvent like DMSO would lead to the formation of (9-chloro-10-anthryl)acetonitrile. Further hydrolysis of the nitrile group can then provide a carboxylic acid, a potent electron-withdrawing group.

The chloro group at the 9-position is less reactive towards typical nucleophilic aromatic substitution. However, its replacement can be achieved under more forcing conditions or through transition metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst could introduce a new aryl substituent at the 9-position, which could be either electron-donating or electron-withdrawing depending on the nature of the boronic acid.

Reagent TypeExample ReagentResulting Functional GroupClassification
AlkoxideSodium methoxide (NaOCH₃)-OCH₃Electron-Donating
AmineDiethylamine ((C₂H₅)₂NH)-N(C₂H₅)₂Electron-Donating
CyanideSodium cyanide (NaCN)-CNElectron-Withdrawing
ThiolateSodium thiophenoxide (NaSPh)-SPhElectron-Donating

Preparation of Phosphonium (B103445) Salts for Wittig Reactions

The reactive chloromethyl group in Anthracene, 9-chloro-10-chloromethyl- is an ideal electrophile for the preparation of phosphonium salts, which are key intermediates in the Wittig reaction for the synthesis of alkenes. google.comfrontiersin.org The reaction involves the treatment of the chloro-compound with a tertiary phosphine, most commonly triphenylphosphine (B44618) (PPh₃). nih.gov

This Sₙ2 reaction proceeds readily, with the phosphorus atom of triphenylphosphine acting as the nucleophile, attacking the benzylic carbon and displacing the chloride ion. nih.gov The resulting product is a stable phosphonium salt, [(9-chloro-10-anthryl)methyl]triphenylphosphonium chloride.

General Reaction Scheme:

C₁₄H₈(Cl)(CH₂Cl) + P(C₆H₅)₃ → [C₁₄H₈(Cl)(CH₂P(C₆H₅)₃)]⁺Cl⁻

The synthesis is typically carried out in a suitable solvent such as toluene (B28343) or acetonitrile (B52724), often with heating to ensure complete reaction. The resulting phosphonium salt can be isolated as a crystalline solid and subsequently used in Wittig reactions. google.com Deprotonation of the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, generates the corresponding ylide. This ylide can then react with aldehydes or ketones to form a C=C double bond, attaching a new substituent to the 10-position of the anthracene core via a methylene (B1212753) bridge. nih.gov

Formation of Organometallic and Carborane-Anthracene Hybrid Systems

The dual reactivity of Anthracene, 9-chloro-10-chloromethyl- also opens avenues for the synthesis of complex hybrid materials, including organometallic complexes and carborane-anthracene systems.

The chloromethyl group can be utilized for the covalent attachment of the anthracene moiety to metal centers. For instance, it can react with metal carbonyl anions or other nucleophilic organometallic complexes in a salt metathesis reaction. Alternatively, oxidative addition of the C-Cl bond to a low-valent metal center can form a new metal-carbon bond.

The synthesis of carborane-anthracene hybrids can be envisioned through the reaction of the chloromethyl group with a nucleophilic carborane derivative. For example, a lithiated carborane could displace the chloride to form a direct carbon-carbon bond between the anthracene and the carborane cage. Such hybrid systems are of interest for their unique electronic and photophysical properties. icmab.esrsc.orgrsc.org Research has shown that the m-carborane (B99378) platform can enhance the quantum efficiency of anthracene in solution. icmab.esrsc.org While direct synthesis from 9-chloro-10-chloromethylanthracene is not explicitly detailed in the reviewed literature, the established reactivity of the chloromethyl group makes it a plausible synthetic route.

Hybrid SystemSynthetic StrategyPotential Precursor
OrganometallicNucleophilic substitution with a metalate anion[Mn(CO)₅]⁻
OrganometallicOxidative additionPd(PPh₃)₄
Carborane-AnthraceneNucleophilic substitution with a lithiated carboraneLi[CB₁₀H₁₀C-R]

Polymerization and Crosslinking Applications

The presence of two reactive chloro groups allows Anthracene, 9-chloro-10-chloromethyl- to be employed as a monomer or a crosslinking agent in polymer synthesis.

Monomer for the Synthesis of Hypercrosslinked Polymer Networks

Anthracene, 9-chloro-10-chloromethyl- can act as a building block for the creation of hypercrosslinked polymer networks. The reaction of both the aryl chloride and the benzyl (B1604629) chloride functionalities under conditions such as Friedel-Crafts alkylation with a suitable aromatic co-monomer can lead to a rigid, three-dimensional polymer structure. The inherent fluorescence of the anthracene unit can be incorporated into the resulting polymer, making these materials potentially useful in sensing or optoelectronic applications.

Bifunctional Linker in Polymer Chemistry

The compound can serve as a bifunctional linker to connect two different polymer chains or to introduce the fluorescent anthracene core as a pendant group. For example, the chloromethyl group can be used to initiate the polymerization of certain monomers, while the less reactive aryl chloride remains available for subsequent functionalization. Conversely, the chloromethyl group can react with a pre-formed polymer containing nucleophilic sites. A closely related compound, 9,10-bis(chloromethyl)anthracene (B83949), has been utilized as a cross-linking agent to incorporate 9,10-anthracenylidene chromophores into linear polystyrene chains. chemodex.com This suggests that Anthracene, 9-chloro-10-chloromethyl- could be employed in a similar capacity, with the potential for further modification at the 9-position.

ApplicationDescription
MonomerCan be used in condensation polymerization reactions to form polymers containing the anthracene unit in the backbone.
Crosslinking AgentCan link two polymer chains together through its two reactive sites, creating a network structure.
Bifunctional LinkerCan connect different molecular entities or introduce the anthracene moiety into a polymer structure.

Information regarding the incorporation of Anthracene, 9-chloro-10-chloromethyl- into polymer backbones for the creation of functional materials is not available in the reviewed scientific literature.

Extensive searches for research detailing the use of the specific chemical compound "Anthracene, 9-chloro-10-chloromethyl-" as a monomer for integration into polymer backbones have not yielded relevant scholarly articles or detailed studies. Consequently, the generation of a scientifically accurate and informative article on this subject, as per the provided outline, cannot be fulfilled at this time.

The investigation into the derivatization and functionalization strategies of this compound for the synthesis of functional polymers did not uncover any specific examples of its direct polymerization. While research exists on the use of related anthracene derivatives in polymer chemistry, such as 9,10-bis(chloromethyl)anthracene and 9-(chloromethyl)anthracene (B151802), this information falls outside the strict scope of the requested article, which is focused solely on "Anthracene, 9-chloro-10-chloromethyl-".

Without published research on the polymerization of "Anthracene, 9-chloro-10-chloromethyl-", the creation of detailed research findings and data tables, as requested, is not possible.

Advanced Research Applications in Chemical Sciences

Materials Science and Optoelectronic Applications

The rigid and planar structure of the anthracene (B1667546) core, combined with the reactive sites at the 9- and 10-positions, makes its derivatives highly attractive for applications in materials science, especially in the field of optoelectronics. The introduction of chloro and chloromethyl groups in "Anthracene, 9-chloro-10-chloromethyl-" provides a versatile platform for further chemical modifications, leading to the synthesis of advanced materials with specific electronic and photophysical properties.

Precursor for Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Anthracene derivatives are widely investigated as components of Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence quantum yields and tunable emission colors. rroij.combeilstein-journals.org While "Anthracene, 9-chloro-10-chloromethyl-" itself is not typically the emissive species, it is a crucial intermediate for creating more complex structures used in OLEDs. The reactive chloromethyl group can be readily substituted to introduce a variety of functional moieties, allowing for the fine-tuning of the electronic properties of the final molecule.

The design of efficient and stable blue-emitting materials remains a significant challenge in OLED technology. beilstein-journals.org Anthracene derivatives are promising candidates for blue emitters. By modifying the substituents at the 9- and 10-positions, the frontier molecular orbital (HOMO and LUMO) energy levels can be adjusted to optimize charge injection and transport, as well as to control the emission wavelength. For instance, the introduction of bulky substituents can prevent aggregation-induced quenching in the solid state, leading to higher emission efficiency in thin films. nih.gov

Development of Fluorescent and Luminescent Materials

The inherent fluorescence of the anthracene core is a key feature that is exploited in the development of new fluorescent and luminescent materials. rroij.com The substituents at the 9- and 10-positions have a profound impact on the photophysical properties, including absorption and emission wavelengths, fluorescence quantum yield, and lifetime. nih.govrsc.org

For example, a study on 9-methyl-10-(chloromethyl)anthracene revealed that the compound itself is practically non-fluorescent. However, its derivative, 9-methyl-10-(ethoxymethyl)anthracene, exhibits strong fluorescence in various solvents. researchgate.netresearchgate.net This highlights the role of the chloromethyl group as a reactive handle for introducing functionalities that can "switch on" or modify the fluorescence of the anthracene core.

The compound 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) and its derivatives are known for their high fluorescence efficiency and are used as sensitizers in chemiluminescent devices. researchgate.net The extended π-conjugation through the acetylene (B1199291) linkages leads to strong fluorescence. nih.gov This principle can be applied to derivatives of "Anthracene, 9-chloro-10-chloromethyl-", where the chloromethyl group can be transformed to introduce similar π-conjugated extensions.

The following table summarizes the photophysical properties of some relevant 9,10-disubstituted anthracene derivatives, illustrating the tunability of their fluorescence.

Table 1: Photophysical Properties of Selected 9,10-Disubstituted Anthracene Derivatives

Compound Absorption Max (nm) Emission Max (nm) Fluorescence Quantum Yield (Φf) Solvent
9,10-Diphenylanthracene 374, 394 410, 430 0.85 Cyclohexane
9,10-Bis(phenylethynyl)anthracene 428, 454 460, 488 0.95 Cyclohexane
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene 376, 396 402, 423 0.93 Toluene (B28343)
4-(10-Phenylanthracene-9-yl)benzonitrile 377, 397 403, 424 0.90 Toluene

Data sourced from a study on the photophysical characterization of 9,10-disubstituted anthracene chromophores. rsc.org

Studies on π-Conjugated Systems and Extended Architectures

"Anthracene, 9-chloro-10-chloromethyl-" is a valuable building block for the synthesis of extended π-conjugated systems. acs.org The bifunctional nature of this molecule, with two distinct reactive sites, allows for the construction of complex molecular architectures. The chloro and chloromethyl groups can be selectively targeted in substitution reactions to build polymers, dendrimers, and other large conjugated molecules.

The study of π-conjugated systems is fundamental to the development of organic electronics. These materials exhibit semiconducting properties and are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). researchgate.netacs.org The ability to create well-defined, extended π-systems from anthracene precursors is crucial for advancing these technologies.

For example, the reaction of 9-(chloromethyl)anthracene (B151802) can lead to the formation of larger, more complex structures. researchgate.net The principles of these reactions can be extended to "Anthracene, 9-chloro-10-chloromethyl-" to create even more diverse and functional π-conjugated materials. The presence of the chloro group at the 9-position can influence the electronic properties and the solid-state packing of the resulting materials. mdpi.com

Advanced Spectroscopic and Electrochemical Characterization of Derivatives

The development of new materials based on "Anthracene, 9-chloro-10-chloromethyl-" relies heavily on the detailed characterization of their derivatives using advanced spectroscopic and electrochemical techniques. These methods provide crucial insights into the structure-property relationships of the synthesized compounds.

UV-visible absorption and fluorescence spectroscopy are used to determine the photophysical properties of the anthracene derivatives, such as their absorption and emission wavelengths and fluorescence quantum yields. researchgate.net These properties are directly related to the electronic structure of the molecules and are critical for their application in optoelectronic devices.

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of the synthesized derivatives. For instance, the 1H and 13C NMR spectra of 9,10-bis(chloromethyl)anthracene (B83949) have been well-characterized.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of the molecules. rsc.org These energy levels are critical for understanding the charge injection and transport properties of the materials in electronic devices. A study on novel 9,10-anthracene derivatives reported HOMO energy levels in the range of -5.59 eV to -5.73 eV, as determined from the onset of their oxidation potentials in CV measurements. rsc.org

The table below presents electrochemical data for two soluble anthracene-based organic materials, BPA-An1 and BPA-An2, derived from 9-(chloromethyl)anthracene, showcasing the type of data obtained from such characterizations. researchgate.net

Table 2: Electrochemical Data for Anthracene-Based Derivatives

Compound Onset Oxidation Potential (V) HOMO (eV) Onset Reduction Potential (V) LUMO (eV) Electrochemical Gap (eV)
BPA-An1 1.01 -5.41 -1.78 -2.62 2.79
BPA-An2 0.92 -5.32 -1.71 -2.69 2.63

Data obtained from a study on new anthracene-based semi-conducting materials. researchgate.net

Computational Chemistry and Theoretical Investigations

Computational chemistry plays a vital role in understanding and predicting the properties of new molecules derived from "Anthracene, 9-chloro-10-chloromethyl-". Theoretical investigations can guide the synthetic efforts by predicting the electronic and optical properties of target molecules before they are synthesized.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool used to predict the reactivity of molecules. researchgate.netacs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For anthracene derivatives, FMO analysis can provide insights into their behavior in various chemical reactions and their electronic properties.

The energy and spatial distribution of the HOMO and LUMO are key to understanding the electronic transitions, charge transport characteristics, and reactivity of these molecules. researchgate.netrsc.org For instance, in the context of Diels-Alder reactions, where anthracene can act as a diene, FMO theory can explain the regioselectivity and reactivity. wikipedia.org

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the FMOs of anthracene derivatives. rsc.orgresearchgate.net These calculations can predict how substituents at the 9- and 10-positions will affect the HOMO-LUMO gap, which in turn influences the absorption and emission properties of the molecule. A smaller HOMO-LUMO gap generally corresponds to a red-shift in the absorption and emission spectra.

Density Functional Theory (DFT) Calculations for Electronic and Photophysical Properties

Simulation of Reaction Mechanisms and Pathways

Detailed computational simulations of the reaction mechanisms and pathways involving Anthracene, 9-chloro-10-chloromethyl- are not extensively documented in publicly accessible scientific literature. The primary utility of this compound lies in its role as a derivatization reagent, where the chloromethyl group undergoes nucleophilic substitution. While the general mechanism of such reactions is well-understood, specific simulation studies that model the transition states, activation energies, and solvent effects for the reaction of Anthracene, 9-chloro-10-chloromethyl- with various analytes have not been a focus of published research. Future computational work in this area could provide precise insights into optimizing reaction conditions for its analytical applications.

Applications in Analytical Chemistry as a Derivatization Reagent

The most prominent and well-documented application of Anthracene, 9-chloro-10-chloromethyl-, often referred to in literature as 9-chloromethylanthracene (9-CMA), is as a pre-column derivatization reagent in analytical chemistry. Its function is to introduce a highly fluorescent anthracene tag to analyte molecules that lack a native chromophore, thereby enabling their sensitive detection.

Fluorescent Labeling for High-Performance Liquid Chromatography (HPLC)

Anthracene, 9-chloro-10-chloromethyl- is employed as a fluorescent labeling agent for High-Performance Liquid Chromatography (HPLC). The derivatization reaction typically involves the nucleophilic substitution of the chlorine atom in the chloromethyl group by a suitable functional group on the analyte molecule, forming a stable, highly fluorescent ester derivative. This allows for the sensitive quantification of the analyte using a fluorescence detector.

The resulting anthracene-tagged analytes can be efficiently separated using reversed-phase HPLC. The fluorescence detection is typically carried out at an excitation wavelength (λex) of 365 nm and an emission wavelength (λem) of 410 nm. This method offers significant advantages in terms of selectivity and sensitivity over other detection methods like UV-Vis, especially for complex sample matrices.

Detection and Quantification of Carboxylic Acids

A significant application of Anthracene, 9-chloro-10-chloromethyl- is in the sensitive detection and quantification of carboxylic acids. In a study by Xie et al. (2012), a simple and sensitive HPLC method was developed for the analysis of various unitary carboxylic acids. The derivatization reaction is facilitated by a catalyst, such as tetrabutylammonium (B224687) bromide, in an acetonitrile (B52724) medium. The reaction proceeds to form fluorescent esters, which are then analyzed by HPLC.

The optimal conditions for the derivatization and chromatographic separation have been established to ensure good sensitivity and linearity. The method has demonstrated detection limits in the picomole range and has been successfully applied to the analysis of carboxylic acids in environmental and food samples.

Table 1: HPLC-Fluorescence Detection Parameters for Carboxylic Acid Derivatives

ParameterValue
Derivatization ReagentAnthracene, 9-chloro-10-chloromethyl-
AnalytesUnitary Carboxylic Acids
CatalystTetrabutylammonium Bromide
Reaction Time50 minutes
Excitation Wavelength (λex)365 nm
Emission Wavelength (λem)410 nm
Detection Limits0.18 to 2.53 pmol
Linearity Range1–250 nmol/mL

Data sourced from Xie et al. (2012)

Detection and Quantification of Specific Metabolites (e.g., Lactate)

While the derivatization methodology using Anthracene, 9-chloro-10-chloromethyl- is well-established for general carboxylic acids, specific and detailed research focusing solely on the detection and quantification of the metabolite lactate (B86563) using this reagent is not widely reported in peer-reviewed literature. Given that lactate is a hydroxy-carboxylic acid, the derivatization of its carboxyl group is chemically feasible. However, dedicated studies optimizing this specific reaction and its application to biological samples, including considerations for potential side reactions with the hydroxyl group, are needed to establish it as a routine method for lactate analysis.

Surface Functionalization and Adsorption Studies

There is a lack of specific research in the public domain concerning the use of Anthracene, 9-chloro-10-chloromethyl- for surface functionalization and in-depth adsorption studies. While the reactive chloromethyl group suggests potential for covalent attachment to appropriately functionalized surfaces (e.g., those bearing amine or hydroxyl groups), detailed investigations into the kinetics, thermodynamics, and characterization of such modified surfaces have not been published. Such studies could pave the way for the development of fluorescent sensors or stationary phases for chromatography, but this remains a prospective area of research for this compound.

Advanced Research Applications of Anthracene, 9-chloro-10-chloromethyl- in Chemical Sciences

Extensive research into the advanced applications of specific chemical compounds is crucial for scientific and technological progress. This article focuses on the documented research applications of the compound Anthracene, 9-chloro-10-chloromethyl-.

Based on a thorough review of publicly available scientific literature, there are no specific research findings, data, or detailed discussions concerning the use of Anthracene, 9-chloro-10-chloromethyl- in the following advanced research applications:

Design of Materials for Selective Separation and Extraction

While the broader class of anthracene derivatives has been investigated for such applications, research specifically detailing the immobilization of Anthracene, 9-chloro-10-chloromethyl- onto supports like silica (B1680970) gel or its role in creating materials for selective separation and extraction is not present in the accessible scientific domain. The existence of this compound is noted in chemical inventories, but its functional application in these specific areas of chemical science has not been reported.

Therefore, no data tables or detailed research findings for the specified subsections can be provided.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 9-chloro-10-chloromethylanthracene, and how can reaction conditions be optimized to minimize side products?

  • Methodological Answer : The compound can be synthesized via chlorination of anthracene derivatives. For example, anthracene reacts with chlorine in CCl₄ at room temperature to form 9,10-dichloro-9,10-dihydroanthracene, which undergoes HCl elimination upon heating to yield 9-chloroanthracene. Further chloromethylation can be achieved using chloromethylating agents (e.g., ClCH₂OCH₃) under controlled conditions. Optimization involves adjusting temperature (100–120°C), solvent polarity, and stoichiometry of chlorinating agents to suppress over-chlorination or dimerization .

Q. What purification techniques are recommended for isolating 9-chloro-10-chloromethylanthracene, and how are impurities identified?

  • Methodological Answer : Column chromatography using silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) is effective. Impurity profiling requires HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV detection (λ = 254 nm) or GC-MS (e.g., HP-GC/MS/IRD systems) to detect residual solvents or halogenated byproducts .

Q. How can basic spectroscopic characterization (NMR, IR, UV-Vis) distinguish 9-chloro-10-chloromethylanthracene from structurally similar derivatives?

  • Methodological Answer :

  • ¹H NMR : Anthracene protons appear as multiplets (δ 7.4–8.3 ppm). The chloromethyl group (-CH₂Cl) shows a singlet at δ 4.3–4.5 ppm.
  • UV-Vis : A redshifted absorption band (~390 nm) compared to unsubstituted anthracene (λ_max = 365 nm) indicates conjugation disruption by substituents .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and chloromethyl groups influence photodimerization kinetics in 9-chloro-10-chloromethylanthracene?

  • Methodological Answer : Time-resolved X-ray diffraction with singular value decomposition (SVD) analysis can monitor dimerization progress. For example, 9-methylanthracene forms stable dimers under UV irradiation, while chlorinated derivatives exhibit slower kinetics due to steric hindrance and reduced π-orbital overlap. Rate constants (k) are derived from time-dependent diffraction intensity changes .

Q. What experimental strategies resolve contradictions in analytical data (e.g., GC-MS recovery rates vs. theoretical yields)?

  • Methodological Answer : Discrepancies in recovery (e.g., anthracene derivatives showing <70% recovery in GC-MS) require internal standardization (e.g., deuterated anthracene) and matrix-matched calibration to correct for matrix effects. For example, Box-Behnken experimental design can optimize variables like extraction time and solvent ratios to improve accuracy .

Q. How can computational methods (DFT, MD simulations) predict the thermodynamic stability of 9-chloro-10-chloromethylanthracene in polymer matrices?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model dimer dissociation enthalpies (ΔH). For non-functionalized anthracene dimers, ΔH ≈ 40–50 kJ/mol, while chlorinated derivatives show higher stability (ΔH > 60 kJ/mol) due to halogen bonding. Molecular dynamics (MD) simulations assess thermal degradation pathways in crosslinked polymers .

Q. What safety protocols are critical for handling 9-chloro-10-chloromethylanthracene in photochemical studies?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and P95 respirators for aerosolized particles.
  • Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent inhalation exposure.
  • Spill Management : Absorb spills with vermiculite, neutralize with sodium bicarbonate, and dispose as halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.